molecular formula C11H14N2O4 B1593125 5-Hydroxy-L-tryptophan hydrate CAS No. 314062-44-7

5-Hydroxy-L-tryptophan hydrate

Cat. No. B1593125
M. Wt: 238.24 g/mol
InChI Key: UIHHMHBYEZJGNC-FVGYRXGTSA-N
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Description

5-Hydroxytryptophan (5-HTP), also known as oxitriptan, is a naturally occurring amino acid and chemical precursor as well as a metabolic intermediate in the biosynthesis of the neurotransmitter serotonin . It is produced commercially from the seeds of an African plant known as Griffonia simplicifolia .


Synthesis Analysis

The production of 5-HTP has been achieved by the development of a recombinant strain containing two plasmids for biosynthesis of L-tryptophan (L-trp) and subsequent hydroxylation . In a study, the L-trp biosynthetic pathway was further integrated into the E. coli genome, and the promoter strength of 3-deoxy-7-phosphoheptulonate synthase, which catalyzes the first step of L-trp biosynthesis, was engineered to increase the production of L-trp .


Molecular Structure Analysis

The molecular structure of 5-HTP can be found in various chemical databases .


Chemical Reactions Analysis

Hydroxylation of L-tryptophan occurs in the brain during serotonin synthesis. This is a step that controls the production of serotonin and also yields 5-hydroxy-l-tryptophan (5-HTP) as a metabolite .


Physical And Chemical Properties Analysis

5-HTP appears as a white to off-white to pale brown powder . It has a specific rotation of [α]22/D −30°, c = 1 in H2O .

Scientific Research Applications

Biosynthesis and Safety

5-Hydroxy-L-tryptophan (5-HTP) is the immediate precursor in the biosynthesis of serotonin (5-HT) from L-tryptophan. It gained popularity as a dietary supplement following the discontinuation of L-tryptophan due to safety concerns. Extensive analysis over the past two decades indicates no significant toxicity related to 5-HTP, with no toxic contaminants similar to those associated with L-tryptophan found in various 5-HTP sources (Das, Bagchi, Bagchi, & Preuss, 2004).

Enhanced Synthesis

A novel cofactor regeneration process was developed for enhanced synthesis of 5-HTP, using modified L-phenylalanine 4-hydroxylase from Chromobacterium violaceum. This process achieved higher synthesis efficiency in Escherichia coli, marking a significant advancement in the production of 5-HTP (Hara & Kino, 2013).

Occurrence in Plants

5-HTP is found in high concentrations in the seeds of Griffonia simplicifolia, a West African legume. This discovery has implications for understanding the physiological activity of the plant and its potential therapeutic uses. Additionally, an enzyme system capable of hydroxylating L-tryptophan has been identified in various plant tissues, further indicating the natural occurrence and biosynthesis of 5-HTP in plants (Fellows & Bell, 1970).

Enzymatic Synthesis Improvement

Directed evolution was applied to Escherichia coli tryptophan synthase to improve the efficiency of L-5-hydroxytryptophan synthesis. This approach led to the identification of a high-activity mutant enzyme, significantly enhancing the synthesis yield of L-5-hydroxytryptophan, demonstrating the potential of directed evolution in optimizing enzymatic processes for 5-HTP production (Xu et al., 2021).

Structural Studies and Implications

The three-dimensional structure of human tryptophan hydroxylase, which oxidizes L-tryptophan to 5-hydroxy-L-tryptophan, was determined. This provided vital insights into the catalytic domain of this enzyme, crucial for understanding the biosynthesis of serotonin and melatonin (Wang et al., 2002).

Biological Activities and Complexation

A study on a copper(II) complex with 5-HTP revealed enhanced antioxidant properties and improved anticancer behavior compared to 5-HTP alone. This suggests that metal complexation with 5-HTP can modify and potentially enhance its biological properties, opening new avenues for therapeutic applications (Martínez Medina et al., 2019).

Safety And Hazards

5-HTP is toxic if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

The production of 5-HTP could be manipulated by the regulation of copy number of L-trp hydroxylation plasmid . The 5-HTP production was increased to 1.61 g/L in the shaking flasks, which was a 24% improvement comparing to the original producing strain . This work shall promote feasible progresses for the industrial production of 5-HTP .

properties

IUPAC Name

(2S)-2-amino-3-(5-hydroxy-1H-indol-3-yl)propanoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3.H2O/c12-9(11(15)16)3-6-5-13-10-2-1-7(14)4-8(6)10;/h1-2,4-5,9,13-14H,3,12H2,(H,15,16);1H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHHMHBYEZJGNC-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC(C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1O)C(=CN2)C[C@@H](C(=O)O)N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20639876
Record name 5-Hydroxy-L-tryptophan--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hydroxy-L-tryptophan hydrate

CAS RN

207386-94-5, 314062-44-7
Record name L-Tryptophan, 5-hydroxy-, hydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=207386-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-L-tryptophan--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20639876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JA Casal, MD Corzo, LF Pérez, JA Alvarez… - Life Sciences, 2000 - Elsevier
The enzyme activity and activation energy of plasma β-N-acetylhexosaminidase (Hex) was determined in rats whose serotonergic system had been pharmacologically altered. In the …
Number of citations: 3 www.sciencedirect.com

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